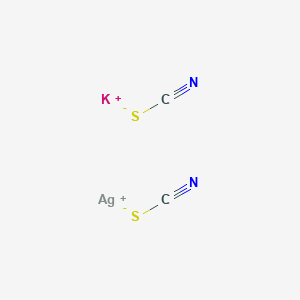
potassium;silver;dithiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium silver dithiocyanate is a compound that consists of potassium, silver, and dithiocyanate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium silver dithiocyanate can be synthesized through various methods. One common method involves the reaction of potassium thiocyanate with silver nitrate in an aqueous solution. The reaction typically proceeds as follows:
KSCN+AgNO3→AgSCN+KNO3
In this reaction, potassium thiocyanate reacts with silver nitrate to form silver thiocyanate and potassium nitrate. The reaction is usually carried out at room temperature and requires careful control of the reactant concentrations to ensure complete precipitation of silver thiocyanate .
Industrial Production Methods
Industrial production of potassium silver dithiocyanate may involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain high-purity potassium silver dithiocyanate suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium silver dithiocyanate undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, potassium silver dithiocyanate can undergo oxidation to form various oxidation products.
Reduction: Reducing agents can reduce potassium silver dithiocyanate to form different reduced species.
Substitution: Potassium silver dithiocyanate can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with potassium silver dithiocyanate include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from reactions involving potassium silver dithiocyanate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce silver oxide and other oxidized species, while substitution reactions may yield various substituted thiocyanate derivatives .
Scientific Research Applications
Potassium silver dithiocyanate has several scientific research applications, including:
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of potassium silver dithiocyanate involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, silver ions released from the compound can interact with microbial cell membranes, leading to cell damage and death. The thiocyanate group may also play a role in disrupting microbial metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Potassium thiocyanate: A compound with similar thiocyanate groups but without the presence of silver.
Silver nitrate: Contains silver ions but lacks the thiocyanate group.
Sodium thiocyanate: Similar to potassium thiocyanate but with sodium instead of potassium.
Uniqueness
The presence of silver ions provides antimicrobial properties, while the thiocyanate group offers versatility in chemical reactions .
Properties
CAS No. |
60763-16-8 |
|---|---|
Molecular Formula |
C2AgKN2S2 |
Molecular Weight |
263.14 g/mol |
IUPAC Name |
potassium;silver;dithiocyanate |
InChI |
InChI=1S/2CHNS.Ag.K/c2*2-1-3;;/h2*3H;;/q;;2*+1/p-2 |
InChI Key |
BJTUMNZZCKYBSH-UHFFFAOYSA-L |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[K+].[Ag+] |
Related CAS |
333-20-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


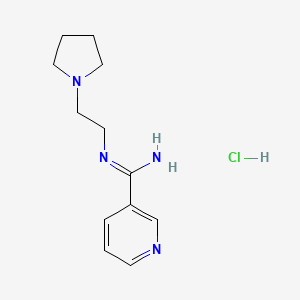
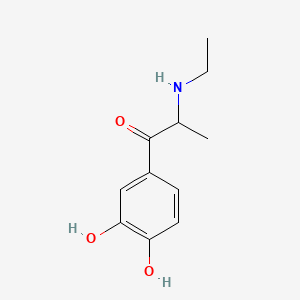
![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)

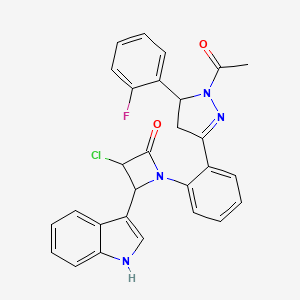


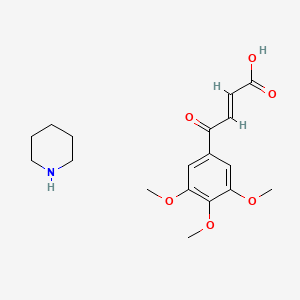

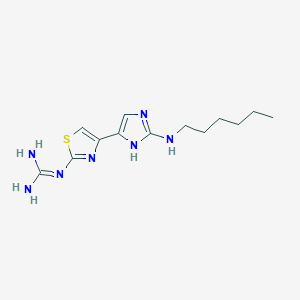
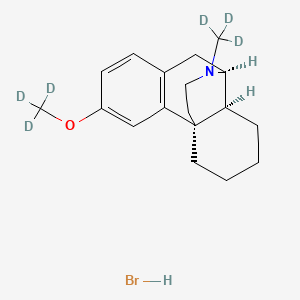
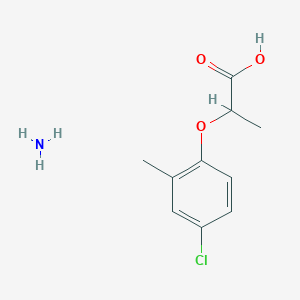
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)

